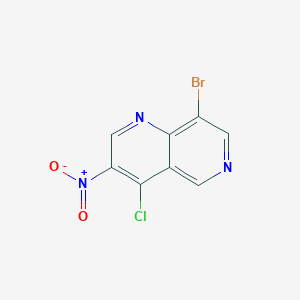

8-Bromo-4-chloro-3-nitro-1,6-naphthyridine

CAS No.:

Cat. No.: VC16520620

Molecular Formula: C8H3BrClN3O2

Molecular Weight: 288.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3BrClN3O2 |

|---|---|

| Molecular Weight | 288.48 g/mol |

| IUPAC Name | 8-bromo-4-chloro-3-nitro-1,6-naphthyridine |

| Standard InChI | InChI=1S/C8H3BrClN3O2/c9-5-2-11-1-4-7(10)6(13(14)15)3-12-8(4)5/h1-3H |

| Standard InChI Key | KWCFLUGEJCAASS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C(=C(C=N1)Br)N=CC(=C2Cl)[N+](=O)[O-] |

Introduction

8-Bromo-4-chloro-3-nitro-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. It features a bromine atom at the 8-position, a chloro group at the 4-position, and a nitro group at the 3-position of the naphthyridine ring. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features and reactivity patterns.

Synthesis and Reactivity

The synthesis of 8-Bromo-4-chloro-3-nitro-1,6-naphthyridine typically involves multi-step organic reactions. Common methods include the use of halogenation and nitration reactions to introduce the bromine and nitro groups, respectively. The presence of bromine at position 8 can alter the reactivity of the compound compared to its non-brominated counterparts, offering opportunities for further chemical modifications .

Biological Activities and Applications

Naphthyridine derivatives, including those with bromine substitutions, have been studied for their diverse biological activities. These include antimicrobial, antifungal, anticancer, and antiviral properties. The introduction of a bromine atom can enhance certain biological activities by altering the compound's interaction with cellular targets .

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume